

# Technical Guide: Physical and Chemical Properties of 3-(4-Fluorophenyl)phenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)phenol

Cat. No.: B180336

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This technical guide provides a detailed overview of the physical and chemical properties of **3-(4-Fluorophenyl)phenol** (CAS No: 10540-41-7).<sup>[1][2]</sup> Due to the limited availability of experimental data for this specific compound, this document incorporates predicted properties and data from structurally related compounds to offer a comprehensive profile for research and development applications.

## Core Physical and Chemical Data

The fundamental physicochemical properties of **3-(4-Fluorophenyl)phenol** are summarized in the table below. It is important to note that many of these values are estimated based on the properties of similar molecules and computational models, as direct experimental data is not widely published.

Property	Value	Source/Comment
Molecular Formula	$C_{12}H_9FO$	<a href="#">[1]</a>
Molecular Weight	188.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	10540-41-7	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Not specified. Likely a white to off-white crystalline solid.	Inferred from similar phenol compounds. <a href="#">[2]</a>
Melting Point	Not available.	
Boiling Point	Not available.	
Solubility	Not available. Expected to be sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO.	Inferred from the properties of phenols.
pKa	Estimated to be between 9.0 and 9.9.	The pKa of 3-fluorophenol is 9.3 <a href="#">[3]</a> . The electron-withdrawing nature of the 4-fluorophenyl group is expected to result in a slightly lower pKa than that of phenol (pKa $\approx$ 10).
LogP	Not available.	

## Spectroscopic and Analytical Characterization

Detailed experimental spectra for **3-(4-Fluorophenyl)phenol** are not readily available. The following sections describe the expected spectral characteristics based on the known properties of phenols and fluorinated aromatic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1H$  NMR: The proton NMR spectrum is anticipated to show a complex pattern in the aromatic region ( $\delta$  6.8-7.6 ppm). The protons on the 4-fluorophenyl ring should appear as two distinct multiplets, each integrating to two protons. The protons on the phenol ring will also produce

multiplets. A broad singlet, corresponding to the hydroxyl proton, is expected, with its chemical shift being dependent on solvent and concentration.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum is predicted to display twelve distinct signals. The carbon atom attached to the fluorine atom will appear as a doublet with a large  $^{1}\text{J}_{\text{CF}}$  coupling constant. The other carbons of the fluorinated ring will also show smaller C-F couplings. The carbon bearing the hydroxyl group is expected to be the most downfield signal for the phenolic ring.

## Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit the following characteristic absorption bands:

- A broad O-H stretching band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , indicative of hydrogen bonding.<sup>[4]</sup>
- Aromatic C-H stretching vibrations just above  $3000\text{ cm}^{-1}$ .<sup>[4]</sup>
- Aromatic C=C stretching vibrations in the  $1450\text{-}1600\text{ cm}^{-1}$  range.<sup>[4]</sup>
- A strong C-O stretching band around  $1200\text{ cm}^{-1}$ .
- A strong C-F stretching band, typically observed between  $1100$  and  $1250\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

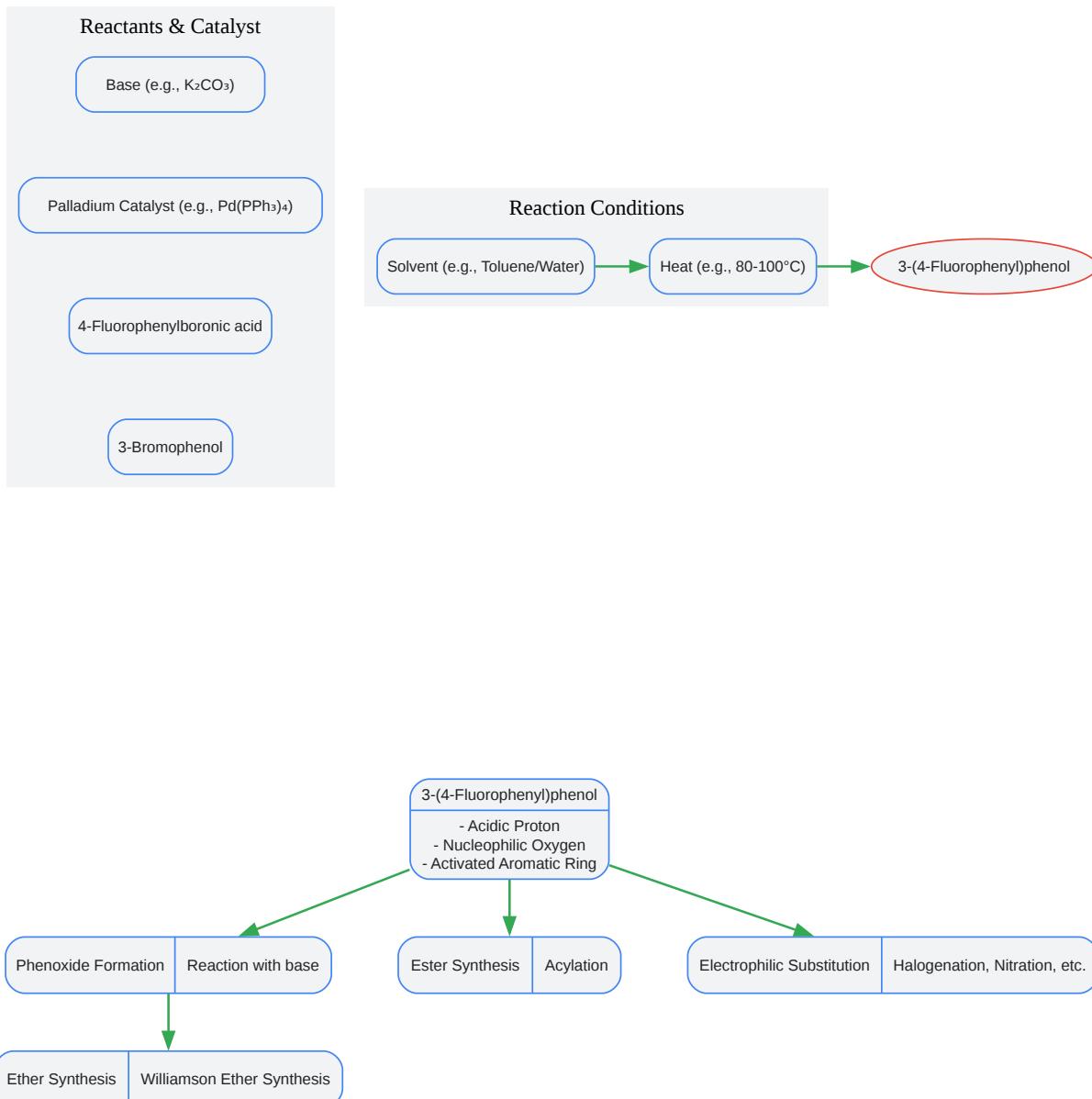
The electron ionization mass spectrum should show a molecular ion peak ( $\text{M}^{+}$ ) at  $\text{m/z}$  188. Common fragmentation patterns for biphenyls and phenols would be expected, including the loss of a CO molecule from the phenol ring.

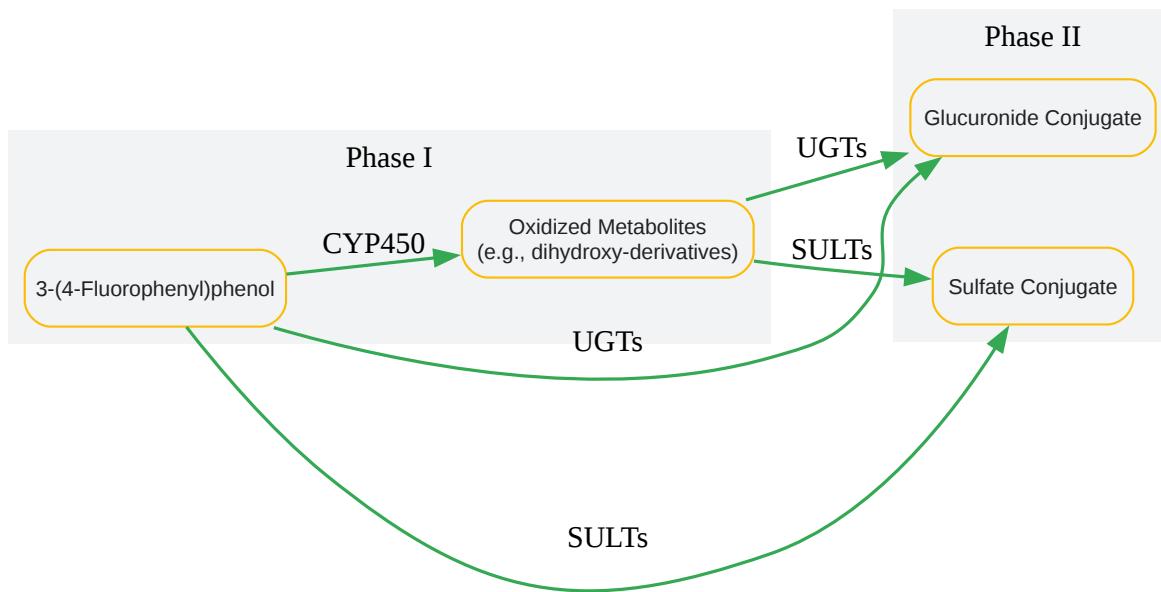
## Synthesis and Reactivity

### Proposed Synthetic Protocol

A plausible method for the synthesis of **3-(4-Fluorophenyl)phenol** involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient means of forming the biaryl C-C bond.

Experimental Workflow: Suzuki-Miyaura Coupling





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## References

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- 4. infrared spectrum of phenol C<sub>6</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>OH prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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